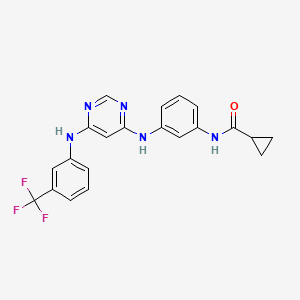
EGFR Inhibitor
Übersicht
Beschreibung
Epidermal growth factor receptor (EGFR) inhibitors are medicines that bind to certain parts of the EGFR and slow down or stop cell growth . EGFR is a protein that is found on the surface of some cells that causes cells to divide when epidermal growth factor binds to it . EGFR inhibitors can be classified as either tyrosine kinase inhibitors (TKI) or monoclonal antibodies .
Synthesis Analysis
The synthesis of EGFR inhibitors involves the design and creation of dihydropyridine containing thiazolinone derivatives . These compounds have been evaluated as potential EGFR and HER-2 kinase inhibitors .Molecular Structure Analysis
The molecular structure of EGFR inhibitors is complex and involves multiple interactions with the EGFR protein . The occupancy of sub-pocket 2 in the EGFR active site is important for tight EGFR–inhibitor binding .Chemical Reactions Analysis
EGFR inhibitors work by binding to the EGFR protein and inhibiting its function . This prevents the EGFR protein from signaling cancer cells to multiply, thereby slowing or stopping the growth of cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of EGFR inhibitors are complex and involve multiple interactions with the EGFR protein . These properties are important for the drug’s effectiveness and safety .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Specific Scientific Field
The primary field of application for EGFR inhibitors is oncology, specifically in the treatment of various types of cancers .
Summary of the Application
EGFR inhibitors are a type of targeted therapy that blocks the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancers . By blocking this receptor, these drugs can slow down or stop the growth of the cancer cells .
Methods of Application
EGFR inhibitors are typically administered orally or intravenously . The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .
Results or Outcomes
EGFR inhibitors have shown efficacy in treating various types of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancer . However, resistance to these drugs can develop, which is a significant challenge in their use .
Alzheimer’s Disease Therapy
Specific Scientific Field
Another emerging field of application for EGFR inhibitors is neurology, specifically in the potential treatment of Alzheimer’s disease .
Summary of the Application
Recent research suggests that EGFR signaling may play a role in the pathogenesis of Alzheimer’s disease . Therefore, EGFR inhibitors are being investigated as a potential therapeutic strategy .
Methods of Application
The methods of application for EGFR inhibitors in Alzheimer’s disease would likely be similar to those in cancer therapy. However, more research is needed to determine the optimal dosage and administration schedule .
Results or Outcomes
While the use of EGFR inhibitors in Alzheimer’s disease is still in the early stages of research, preliminary results suggest that these drugs may have potential therapeutic benefits . However, further studies are needed to confirm these findings and to fully understand the safety and efficacy of EGFR inhibitors in this context .
Pancreatic Cancer Therapy
Specific Scientific Field
Oncology, specifically in the treatment of pancreatic cancer .
Summary of the Application
EGFR inhibitors are used in the treatment of pancreatic cancer, which is often caused by up-regulation of EGFR .
Methods of Application
EGFR inhibitors are typically administered orally or intravenously. The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .
Results or Outcomes
EGFR inhibitors have shown efficacy in treating pancreatic cancer. However, resistance to these drugs can develop, which is a significant challenge in their use .
Breast Cancer Therapy
Specific Scientific Field
Oncology, specifically in the treatment of breast cancer .
Summary of the Application
EGFR inhibitors are used in the treatment of breast cancer, which is often caused by up-regulation of EGFR .
Results or Outcomes
EGFR inhibitors have shown efficacy in treating breast cancer. However, resistance to these drugs can develop, which is a significant challenge in their use .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Specific Scientific Field
Oncology, specifically in the treatment of non-small cell lung cancer (NSCLC) .
Summary of the Application
EGFR inhibitors are used in the treatment of NSCLC, which is often caused by mutations in the EGFR gene . EGFR-TKI is currently the standard first-line therapy for EGFR-mutated advanced NSCLC .
Results or Outcomes
EGFR inhibitors have shown efficacy in treating NSCLC. However, resistance to these drugs can develop, which is a significant challenge in their use .
Inhibition of Cell Movement
Specific Scientific Field
Cell biology, specifically in the study of cell movement .
Summary of the Application
EGFR inhibitors have been found to diminish cell movement, resulting in smaller distances covered by cells .
Methods of Application
In cell biology research, EGFR inhibitors are typically applied to cell cultures in a laboratory setting .
Results or Outcomes
The application of EGFR inhibitors has been found to decrease the level of pSrc kinase, induce changes in the formation of invadopodia, and alter actin cytoskeleton organization .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYSYJDKVYCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429554 | |
| Record name | EGFR Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR Inhibitor | |
CAS RN |
879127-07-8 | |
| Record name | EGFR Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



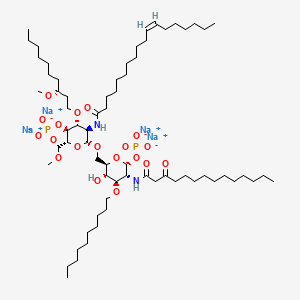
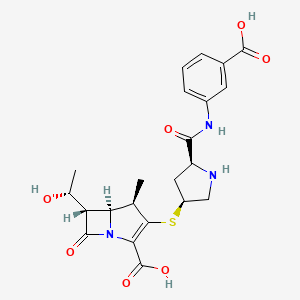
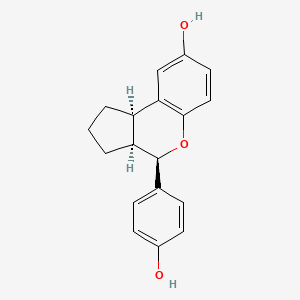
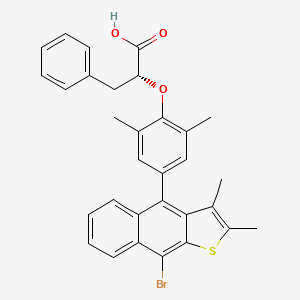
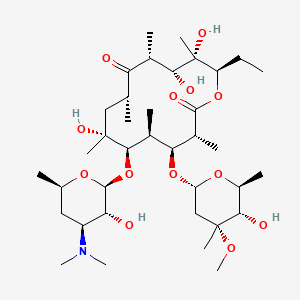
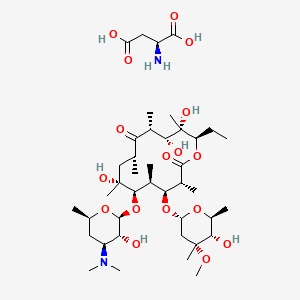
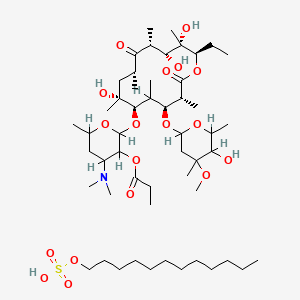
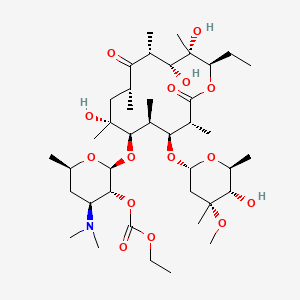
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
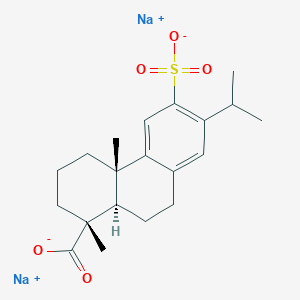
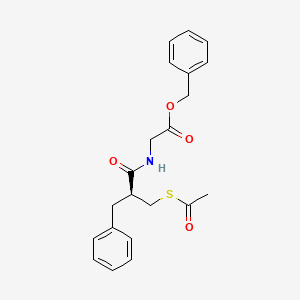
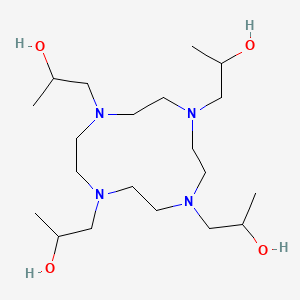
![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)